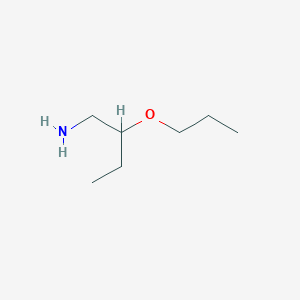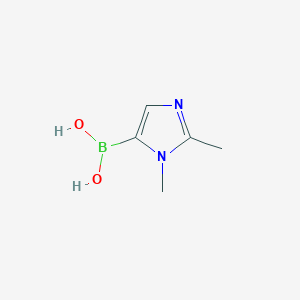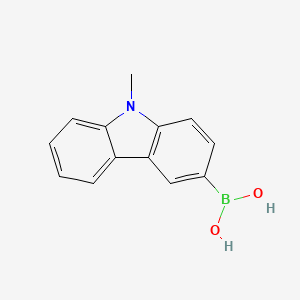
4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate
Descripción general
Descripción
4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate is a fluorinated compound. Fluorinated compounds are often used in various industries due to their unique properties such as high thermal stability and low reactivity .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate would likely consist of a butyl chain with three fluorine atoms attached to the terminal carbon, and a butanoate group also with three fluorine atoms attached to the terminal carbon .Chemical Reactions Analysis
Fluorinated compounds are generally characterized by high thermal and chemical stability, which means they do not easily undergo chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate would be influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which can result in compounds that have high thermal and chemical stability .Aplicaciones Científicas De Investigación
Environmental Fate and Biodegradation
Polyfluoroalkyl chemicals, such as 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate, are widely used in industrial and commercial applications due to their unique properties. However, their persistence and potential to degrade into perfluoroalkyl acids raise environmental concerns. Studies have explored microbial degradation as a pathway to mitigate their impact, revealing that microbial processes can transform these compounds into perfluoroalkyl carboxylic and sulfonic acids under environmental conditions (Liu & Avendaño, 2013).
Toxicology and Environmental Health
The bioaccumulation potential and toxicity of poly- and perfluoroalkyl substances (PFASs), which include compounds like 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate, have been a major focus of research. Studies suggest that PFASs can accumulate in wildlife and humans, posing risks to health and the environment. The need for comprehensive monitoring and understanding of their effects has been emphasized to safeguard ecosystems and public health (Conder et al., 2008).
Removal and Treatment Technologies
In light of their environmental persistence, research has also focused on developing effective methods for the removal of PFAS compounds, including 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate, from water and soil. Various treatment technologies, such as adsorption, advanced oxidation processes, and membrane filtration, have been investigated for their potential to remove these substances from contaminated sites and wastewater. The effectiveness of these methods varies, with some showing promise for practical application in mitigating the environmental impact of PFASs (Du et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,4,4-trifluorobutyl 4,4,4-trifluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6O2/c9-7(10,11)3-1-5-16-6(15)2-4-8(12,13)14/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKAMCOYHHGELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)COC(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663088 | |
| Record name | 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate | |
CAS RN |
885276-39-1 | |
| Record name | 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)



![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)
![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)

![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)

